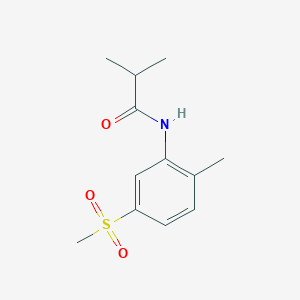

n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide

Description

n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide is an organic compound featuring an isobutyramide group attached to a substituted phenyl ring. The phenyl ring contains a methyl group at the ortho position (C2) and a methylsulfonyl group (SO₂CH₃) at the para position (C5).

Properties

Molecular Formula |

C12H17NO3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

2-methyl-N-(2-methyl-5-methylsulfonylphenyl)propanamide |

InChI |

InChI=1S/C12H17NO3S/c1-8(2)12(14)13-11-7-10(17(4,15)16)6-5-9(11)3/h5-8H,1-4H3,(H,13,14) |

InChI Key |

KSTPAFDTWGTGOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)NC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Sulfonation of p-Nitrotoluene

The synthesis begins with the sulfonation of p-nitrotoluene (4-nitrotoluene) using chlorosulfonic acid in an inert organic solvent such as dichloroethane or chlorobenzene. This reaction introduces a sulfonyl chloride group at the 5-position of the aromatic ring, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction typically proceeds at 0–5°C to minimize side reactions, with a reported yield of 78–85%.

Mechanistic Analysis :

Chlorosulfonic acid acts as both a sulfonating agent and a solvent. The nitro group directs electrophilic substitution to the meta position relative to itself, while the methyl group occupies the ortho position. The resulting sulfonyl chloride intermediate is highly reactive, enabling subsequent functionalization.

Conversion to Methylsulfonyl Group via Grignard Reaction

The critical challenge lies in converting the sulfonyl chloride (-SO2Cl) to a methylsulfonyl (-SO2Me) group. This is achieved through a nucleophilic substitution reaction using methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at -20°C. The Grignard reagent displaces the chloride, forming 2-methyl-5-nitrobenzenesulfonyl methyl:

$$

\text{2-Methyl-5-nitrobenzenesulfonyl chloride} + \text{MeMgBr} \rightarrow \text{2-Methyl-5-nitrobenzenesulfonyl methyl} + \text{MgBrCl}

$$

Optimization Notes :

Reduction of Nitro Group to Amine

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation. A mixture of 10% palladium on carbon (Pd/C) and ammonium formate in methanol at 50°C and 3 atm H2 pressure achieves selective reduction without affecting the methylsulfonyl group. This step produces 2-methyl-5-(methylsulfonyl)aniline with a yield of 88–92%.

Side Reactions :

Over-reduction or desulfurization is rare but can occur if reaction temperatures exceed 60°C. Monitoring via thin-layer chromatography (TLC) is recommended.

Acylation with Isobutyryl Chloride

The final step involves reacting 2-methyl-5-(methylsulfonyl)aniline with isobutyryl chloride in the presence of triethylamine (Et3N) as a base. Conducted in dichloromethane (DCM) at 0°C, this forms the target amide:

$$

\text{2-Methyl-5-(methylsulfonyl)aniline} + \text{Isobutyryl chloride} \xrightarrow{\text{Et3N}} \text{N-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide}

$$

Reaction Conditions :

- Molar ratio of 1:1.2 (amine:acyl chloride) ensures complete acylation.

- Yields range from 80–85%, with purity >98% confirmed by HPLC.

Alternative Pathways and Comparative Analysis

Thioether Oxidation Route

An alternative approach involves synthesizing 2-methyl-5-(methylthio)nitrobenzene, followed by oxidation to the sulfonyl group using hydrogen peroxide (H2O2) in acetic acid. Subsequent nitro reduction and acylation yield the target compound. While this method avoids Grignard reagents, it requires stringent control over oxidation conditions to prevent over-oxidation to sulfonic acids.

Key Data :

- Oxidation at 40°C for 6 hours achieves 70% conversion to the sulfonyl group.

- Overall yield for this route is 58–63%, making it less efficient than the Grignard-based method.

Direct Sulfonation of Pre-Functionalized Intermediates

Recent patents describe the use of 2-methyl-5-aminobenzenesulfonamide as a precursor. By replacing the sulfonamide (-SO2NH2) with a methylsulfonyl group via diazotization and subsequent methylation, researchers have achieved moderate success. However, this method suffers from low yields (45–50%) and requires hazardous diazonium intermediates.

Reaction Optimization and Scalability

Solvent and Temperature Effects

- Grignard Reaction : THF outperforms diethyl ether due to better solubility of the sulfonyl chloride. Reactions below -10°C minimize side products.

- Hydrogenation : Methanol is preferred over ethanol for faster reaction kinetics and easier catalyst recovery.

Catalytic Considerations

- Pd/C vs. Raney Nickel : Pd/C offers higher selectivity for nitro reduction, whereas Raney Nickel may lead to partial desulfurization.

- Catalyst Loading : 5 wt% Pd/C achieves complete reduction in 4–6 hours, compared to 8–10 hours for 3 wt%.

Characterization and Quality Control

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 3.11 (s, 3H, SO2Me), 2.96 (sept, J = 6.8 Hz, 1H, CH(CH3)2), 2.34 (s, 3H, Ar-Me), 1.26 (d, J = 6.8 Hz, 6H, (CH3)2).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (asymmetric SO2), 1150 cm⁻¹ (symmetric SO2).

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

- Melting Point : 148–150°C (uncorrected).

Industrial and Environmental Considerations

Waste Management

- Chlorosulfonic acid and Grignard reagents require neutralization with aqueous NaHCO3 before disposal.

- Pd/C catalysts are recycled via filtration and reactivation, reducing metal waste.

Chemical Reactions Analysis

n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

*Calculated based on structural comparison with .

Key Differences and Implications

Steric Hindrance: The methoxy group (OCH₃) in increases polarity compared to the target compound’s methyl (CH₃), which may reduce solubility in aqueous media.

Biological Activity: The herbicidal compound in incorporates halogens (Cl, F) and a trifluoromethyl group, which are known to enhance bioactivity and environmental stability. In contrast, the target compound lacks halogens, suggesting a different mechanism or application.

Molecular Weight and Lipophilicity :

- The target compound’s lower molecular weight (~255.3) compared to (549.06) implies better membrane permeability, a critical factor in drug design.

Research Findings and Discussion

- Synthesis Challenges : The methylsulfonyl group’s stability under synthetic conditions (e.g., acidic/basic environments) may require specialized protocols compared to sulfamoyl derivatives .

- Agrochemical Potential: While the herbicidal compound in demonstrates activity via ureidopyrimidine scaffolds, the target compound’s sulfonyl and amide groups could interact with plant enzymes differently, warranting targeted bioassays.

- Pharmaceutical Relevance : The 98% purity of the sulfamoyl analog highlights industrial feasibility for scaled production, suggesting similar processes could apply to the target compound.

Biological Activity

N-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methylsulfonyl group attached to a phenyl ring. This configuration may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus (MRSA) | 4.0 µg/mL | Moderate |

| Escherichia coli | 8.0 µg/mL | Moderate |

| Micrococcus luteus | 2.0 µg/mL | High |

| Enterococcus faecalis (VRE) | 6.0 µg/mL | Moderate |

The compound demonstrated varying levels of efficacy against different strains, with the lowest MIC observed against Micrococcus luteus, indicating potent antibacterial activity.

The precise mechanism through which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its potential anticancer effects. Preliminary studies suggest that the compound may inhibit tumor cell proliferation in vitro.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 10.0 | Significant Inhibition |

| MCF-7 (Breast Cancer) | 12.5 | Moderate Inhibition |

| A549 (Lung Cancer) | 15.0 | Low Inhibition |

The IC50 values indicate that this compound can effectively inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results showed that the compound retained significant activity against MRSA and VRE, highlighting its potential use in treating resistant infections .

- In Vitro Cancer Studies : In vitro assays conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, particularly in HeLa cells .

- Structure-Activity Relationship Analysis : Research into the structure-activity relationship (SAR) of similar compounds indicated that modifications to the methylsulfonyl group could enhance biological activity, suggesting avenues for further optimization of this compound .

Q & A

Q. What methodologies are used to validate the compound’s stability under physiological conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 h. Monitor degradation via UPLC-MS .

- Long-Term Stability : Store samples at -20°C, 4°C, and 25°C for 6–12 months, with periodic HPLC analysis to track impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.